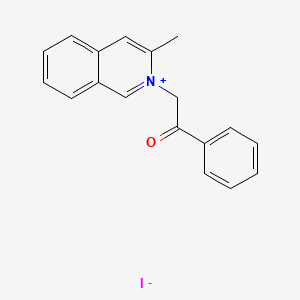
trans-1,4-Diacetamidocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,4-Diacetamidocyclohexane: is an organic compound with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.2621 g/mol . It is a derivative of cyclohexane, where two acetamide groups are attached to the 1 and 4 positions in a trans configuration. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Diacetamidocyclohexane typically involves the reaction of trans-1,4-diaminocyclohexane with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The reaction can be represented as follows:
trans-1,4-Diaminocyclohexane+2Acetic Anhydride→this compound+2Acetic Acid
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: trans-1,4-Diacetamidocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the acetamide groups to amine groups.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Formation of amides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-1,4-Diacetamidocyclohexane is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate the effects of acetamide groups on biological activity.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may have pharmacological properties that could be useful in drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of trans-1,4-Diacetamidocyclohexane involves its interaction with specific molecular targets. The acetamide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
trans-1,4-Diaminocyclohexane: A precursor in the synthesis of trans-1,4-Diacetamidocyclohexane.
trans-1,4-Dimethylcyclohexane: A structurally similar compound with different functional groups.
trans-1,4-Dichlorocyclohexane: Another similar compound with chlorine atoms instead of acetamide groups.
Uniqueness: this compound is unique due to the presence of acetamide groups, which impart specific chemical and biological properties. Its stability and reactivity make it distinct from other similar compounds, allowing for diverse applications in various fields .
Propriétés
Numéro CAS |
35541-71-0 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
N-(4-acetamidocyclohexyl)acetamide |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
TVILGUBKPIUIFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCC(CC1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)

![N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide](/img/structure/B13990526.png)


![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)








